molecular formula C11H15NO5S B4024326 2-methoxypropyl 4-methyl-3-nitrophenyl sulfone

2-methoxypropyl 4-methyl-3-nitrophenyl sulfone

Cat. No. B4024326
M. Wt: 273.31 g/mol
InChI Key: ISARYKZZXVDQHZ-UHFFFAOYSA-N
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Description

2-methoxypropyl 4-methyl-3-nitrophenyl sulfone is a compound of interest in organic chemistry due to its potential applications in synthesizing various derivatives and its involvement in chemical reactions that highlight its unique properties. Its study encompasses synthesis methodologies, molecular structure analysis, chemical reactions, and physical and chemical property investigations.

Synthesis Analysis

Synthesis approaches for compounds similar to 2-methoxypropyl 4-methyl-3-nitrophenyl sulfone often involve substitution reactions and coupling processes. For example, Bakke and Sletvold (2003) explored substitution reactions of nitropyridine sulfonic acids to achieve various substituted pyridines, highlighting methodologies that could be applicable to synthesizing similar sulfone compounds (Bakke & Sletvold, 2003).

Molecular Structure Analysis

The molecular structure of similar sulfone compounds has been elucidated using various spectroscopic techniques. Sarojini et al. (2013) conducted a detailed study on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, providing insights into the molecular structure through spectroscopic data, which can inform the analysis of related compounds (Sarojini et al., 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of similar sulfones have been the subject of research, with studies exploring their involvement in various chemical reactions. Jørgensen et al. (1980) examined the reaction of N-nitroso compounds with dithiadiphosphetane disulfide, revealing potential pathways and reactivities that could be relevant to the study of 2-methoxypropyl 4-methyl-3-nitrophenyl sulfone and its derivatives (Jørgensen et al., 1980).

Physical Properties Analysis

While specific studies on the physical properties of 2-methoxypropyl 4-methyl-3-nitrophenyl sulfone are not identified, research on similar compounds provides valuable information. The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior and application potential of these compounds.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with various reagents, and participation in coupling reactions, are essential for the comprehensive understanding of sulfone compounds. Alonso et al. (2005) detailed the use of bis(trifluoromethyl)phenyl sulfones in Julia-Kocienski olefination, providing insight into the chemical behavior and reactivity of sulfones (Alonso et al., 2005).

properties

IUPAC Name

4-(2-methoxypropylsulfonyl)-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8-4-5-10(6-11(8)12(13)14)18(15,16)7-9(2)17-3/h4-6,9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISARYKZZXVDQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CC(C)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypropyl 4-methyl-3-nitrophenyl sulfone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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